molecular formula C7H8FNO2S2 B2515984 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride CAS No. 2470440-52-7

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride

Cat. No. B2515984
CAS RN: 2470440-52-7
M. Wt: 221.26
InChI Key: UBALFCNMSUHHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride is a chemical compound. It is related to Clopidogrel, a medication used to prevent heart attacks and strokes .


Synthesis Analysis

The synthesis of related compounds involves multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The initial formation of cyanothioacetamide is followed by the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination, forming salts containing the target bicyclic cyclopenta .


Molecular Structure Analysis

The molecular formula of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride is C7H8FNO2S2. Related compounds such as (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetonitrile have a molecular formula of C15H13ClN2S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the Knoevenagel condensation and the Stork alkylation . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a density of 1.3±0.1 g/cm3, boiling point of 409.5±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a molar refractivity of 79.0±0.3 cm3 .

Scientific Research Applications

Synthesis and Reactivity

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride serves as a key intermediate in the synthesis of various heterocyclic compounds. The unique reactivity of sulfonyl fluoride groups enables the introduction of fluorine atoms or fluorine-containing groups into molecules, facilitating the development of novel chemical entities with potential biological activity. The compound's ability to undergo selective reactions, such as nucleophilic substitution, provides a versatile tool for chemists to design and synthesize complex molecular architectures, including those with pyridine and thieno[3,2-c]pyridine scaffolds.

Fluorine Chemistry

The presence of the sulfonyl fluoride group in 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride highlights its significance in fluorine chemistry. Sulfonyl fluorides are recognized for their stability and reactivity, offering a platform for the development of fluorination strategies. These strategies are crucial for introducing fluorine atoms into organic compounds, a common modification in pharmaceutical chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of potential drug candidates.

Biological Applications

While direct research on 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride's biological applications was not identified, compounds synthesized from it may exhibit a range of biological activities. The incorporation of fluorine atoms can significantly alter the biological properties of a molecule, leading to potential applications in medicinal chemistry and drug discovery. The ability to introduce fluorine or fluorinated groups into molecules opens avenues for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Material Science

The structural features of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride, particularly the thienopyridine core, may find applications in material science. Compounds with such heterocyclic cores are often explored for their electronic properties, making them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine atoms can further modulate the electronic properties of these materials, potentially leading to enhanced performance in electronic applications.

For detailed information and further exploration of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride and related compounds in scientific research, refer to the following sources:

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S2/c8-13(10,11)9-3-1-7-6(5-9)2-4-12-7/h2,4H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBALFCNMSUHHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.